
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of a sec-butyl group and a pyridin-2-yl group attached to the oxazole ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a sec-butylamine derivative with a pyridine-2-carboxylic acid derivative in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the resulting intermediate undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomer in high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydrooxazole derivatives: These compounds share the oxazole ring structure but differ in the substituents attached to the ring.
Pyridine derivatives: Compounds with a pyridine ring and various substituents.
Chiral oxazoles: Oxazoles with chiral centers and different substituents.
Uniqueness
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of a sec-butyl group and a pyridin-2-yl group, along with its chiral centers. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
(S)-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 218.29 g/mol
- CAS Number : 217653-28-6
The biological activity of this compound is primarily attributed to its structural features, which include a pyridine ring and a dihydrooxazole moiety. These components are known to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Antifungal Activity
Recent studies have highlighted the antifungal properties of similar compounds in the dihydrooxazole class. For instance, derivatives such as 4-phenyl-4,5-dihydrooxazole demonstrated broad-spectrum antifungal activity against strains like Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . Although specific data on this compound is limited, its structural similarities suggest potential antifungal efficacy.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study focused on the synthesis and evaluation of various dihydrooxazole derivatives found that compounds with pyridine substitutions exhibited enhanced antimicrobial properties. The research indicated that modifications in the alkyl groups significantly influenced the biological activity . -
Pharmacokinetic Properties :
Preliminary pharmacokinetic evaluations of related compounds suggest favorable absorption and metabolic stability. For example, compounds similar to this compound showed half-lives ranging from 69 to 80 minutes in human liver microsomes, indicating potential for further development in therapeutic applications .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9-,11+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGYFCGBPVQLQ-GXSJLCMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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